

An In-depth Technical Guide to *i*-Butyl-1H-Tetrazole-5-Carboxylate

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Compound of Interest

Compound Name: *i*-Butyl-1H-Tetrazole-5-Carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ***i*-Butyl-1H-Tetrazole-5-Carboxylate**, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct literature on this specific ester, this guide extrapolates from the well-documented chemistry of closely related alkyl tetrazole-5-carboxylates to provide a robust resource for researchers. The guide covers its chemical properties, potential synthesis, and applications, with a focus on its role as a bioisostere for carboxylic acids in drug design.

Chemical Properties and Data

While specific experimental data for ***i*-Butyl-1H-Tetrazole-5-Carboxylate** is not readily available in published literature, its physicochemical properties can be estimated based on trends observed in homologous alkyl esters of 1H-tetrazole-5-carboxylic acid. The following table summarizes known data for related compounds to provide a comparative baseline.

Property	Methyl Ester	Ethyl Ester	Tert-Butyl Ester	i-Butyl Ester (Estimated)
Molecular Formula	C3H4N4O2	C4H6N4O2	C6H10N4O2	C6H10N4O2
Molecular Weight	128.09 g/mol	142.12 g/mol	170.17 g/mol	170.17 g/mol
Melting Point	118-120 °C	88-93 °C[1]	No data	75-85 °C
Boiling Point	Decomposes	285.8±23.0 °C (Predicted)[2]	No data	~290-300 °C (Predicted)
pKa	~3.5	2.83±0.10 (Predicted)[2]	No data	~3.0
Solubility	Soluble in polar organic solvents	Chloroform (Slightly, Sonicated), DMSO (Slightly) [2]	No data	Slightly soluble in polar organic solvents

Note: The values for **i-Butyl-1H-Tetrazole-5-Carboxylate** are estimations based on chemical structure and the properties of related compounds.

Synthesis of Alkyl-1H-Tetrazole-5-Carboxylates: Experimental Protocol

The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[3][4] The following protocol is adapted from established procedures for the synthesis of ethyl tetrazole-5-carboxylate and can be modified for the preparation of the iso-butyl ester by substituting the corresponding iso-butyl cyanoformate.[1][2]

Reaction: Synthesis of **i-Butyl-1H-Tetrazole-5-Carboxylate**

Materials:

- iso-Butyl cyanoformate

- Sodium azide (NaN_3)
- Ammonium chloride (NH_4Cl) or a Lewis acid catalyst (e.g., ZnCl_2)
- Solvent: N,N-Dimethylformamide (DMF) or water^[5]
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Anhydrous magnesium sulfate or sodium sulfate for drying

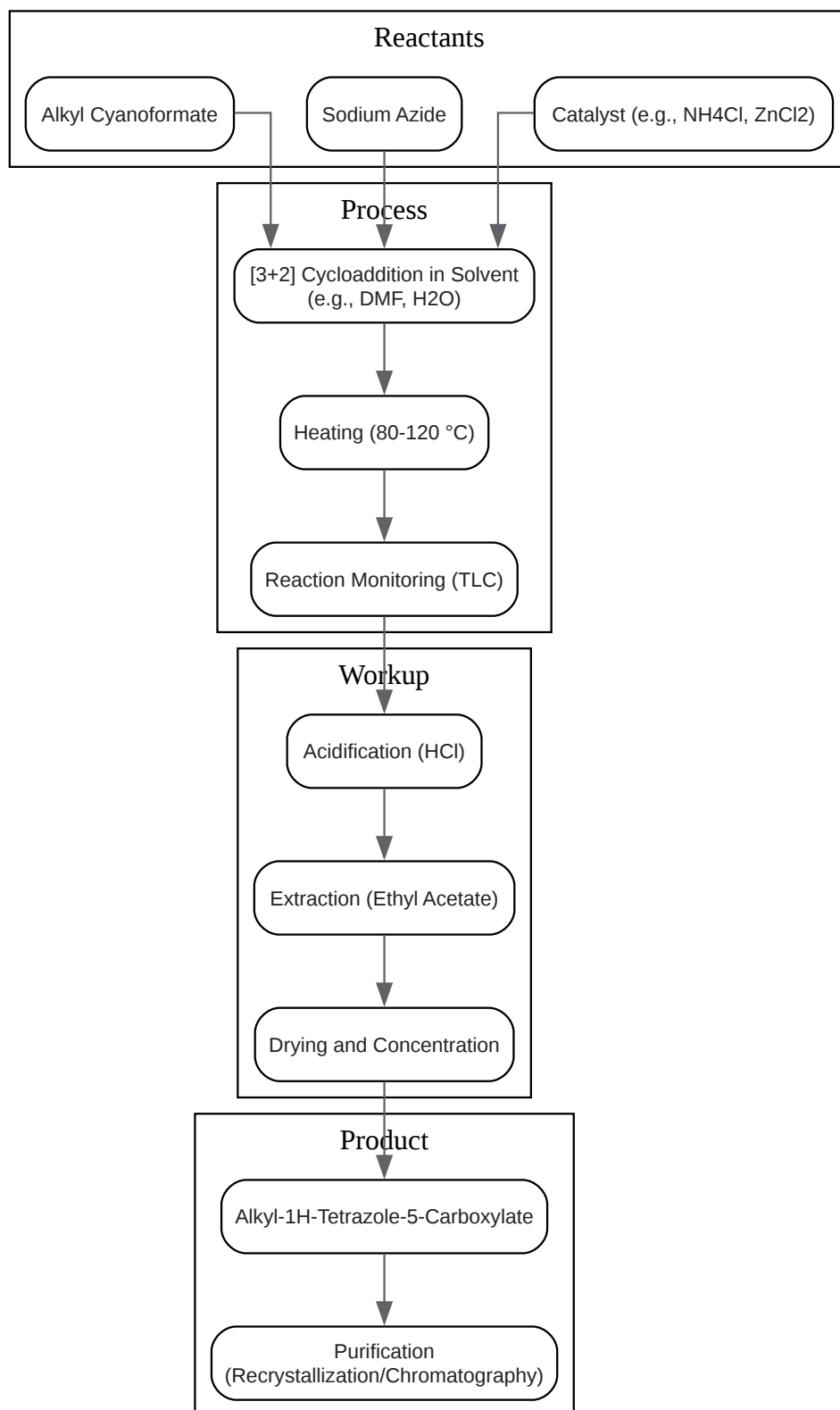
Procedure:

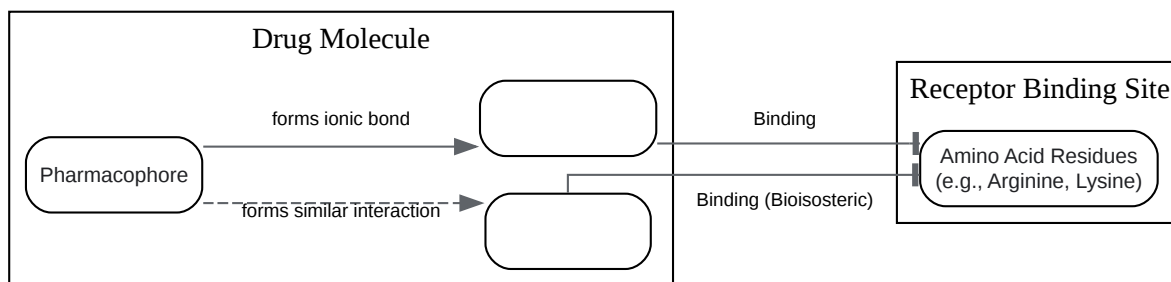
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve iso-butyl cyanoformate (1 equivalent) in the chosen solvent (e.g., DMF).
- Add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents) to the solution.
- Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- If using an organic solvent, it may be removed under reduced pressure. If using water, proceed directly to the next step.
- Acidify the aqueous solution to a pH of 2-3 with dilute hydrochloric acid.
- Extract the product with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- The crude **i-Butyl-1H-Tetrazole-5-Carboxylate** can be purified by recrystallization or column chromatography.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which can be formed in situ, is also toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizations

The following diagram illustrates the general workflow for the synthesis of alkyl-1H-tetrazole-5-carboxylates.





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